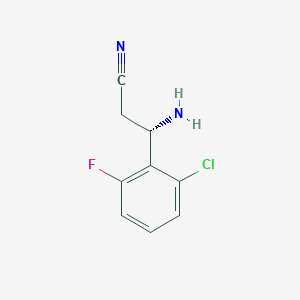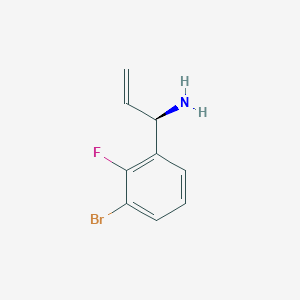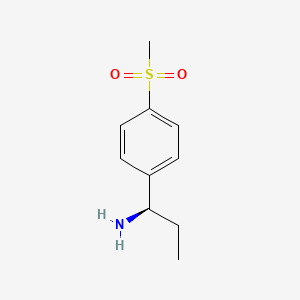![molecular formula C7H13NO B13048908 (5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
(5-Azaspiro[2.4]heptan-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Azaspiro[24]heptan-4-YL)methanol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro junction between a five-membered ring and a three-membered ring, with a methanol group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azaspiro[2.4]heptan-4-YL)methanol typically involves the formation of the spirocyclic core followed by the introduction of the methanol group. One common method involves the reaction of a suitable aziridine with a carbonyl compound under acidic conditions to form the spirocyclic intermediate. This intermediate is then reduced to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Azaspiro[2.4]heptan-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The spirocyclic core can be reduced under hydrogenation conditions.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Alkyl halides and other electrophiles can be used in the presence of a base.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced spirocyclic compounds.
Substitution: N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Azaspiro[2.4]heptan-4-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Azaspiro[2.4]heptan-4-YL)methanol is not fully understood. its unique structure suggests that it may interact with biological targets in a specific manner. The spirocyclic core could potentially bind to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Azaspiro[2.4]heptan-7-yl)methanol: Similar spirocyclic structure with a different position of the methanol group.
(6S)-5-Azaspiro[2.4]heptan-6-yl)methanol: Another spirocyclic compound with a different stereochemistry.
Uniqueness
(5-Azaspiro[2.4]heptan-4-YL)methanol is unique due to its specific spirocyclic structure and the position of the methanol group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
5-azaspiro[2.4]heptan-4-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-5-6-7(1-2-7)3-4-8-6/h6,8-9H,1-5H2 |
InChI-Schlüssel |
BUNURHHDHHECRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCNC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Fluorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13048840.png)
![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)




![(3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13048860.png)




![4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13048891.png)
![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)
